molecular formula C21H15ClN4O2S2 B2624559 N-(4-(2-((6-chlorobenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide CAS No. 1211883-87-2

N-(4-(2-((6-chlorobenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide

Cat. No. B2624559
CAS RN: 1211883-87-2
M. Wt: 454.95
InChI Key: UUEDMAANSUITCL-RMKNXTFCSA-N
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Description

“N-(4-(2-((6-chlorobenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide” is a chemical compound that is related to a class of compounds known as benzothiazoles . Benzothiazoles have been studied for their potential anti-inflammatory and analgesic activities .


Synthesis Analysis

The synthesis of similar compounds involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The molecular structure of similar compounds was analyzed based on IR, 1H, 13C NMR, and mass spectral data .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include the treatment of an intermediate compound with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds were analyzed based on their elemental and spectral data . The compounds were evaluated for their anti-inflammatory activity and some showed significant anti-inflammatory and analgesic activities .

Scientific Research Applications

Anti-Inflammatory Properties

Inflammation plays a crucial role in various diseases, and compounds with anti-inflammatory activity are highly sought after. Research has shown that derivatives of N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides (8a–e) and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides (9a–e) exhibit promising anti-inflammatory effects . Specifically:

Green Chemistry Applications

The compound’s synthesis involves water as a solvent, highlighting its compatibility with green chemistry principles . Water is economically viable, nontoxic, and environmentally friendly, making it an attractive medium for chemical reactions.

Pharmacological Evaluation

Researchers have explored the pharmacological properties of related benzothiazole derivatives. While not specific to our compound, these studies provide valuable insights into the broader class of compounds. For instance, 6-substituted 1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazole derivatives of benzothiazole were evaluated for anti-inflammatory, analgesic, ulcerogenic, and lipid peroxidation activities .

Mechanism of Action

The anti-inflammatory activity of similar compounds is believed to be mediated chiefly through the inhibition of the biosynthesis of prostaglandins . Prostaglandins are derived from arachidonic acid, which originates from cell membrane phospholipids through the action of phospholipase A2 .

Safety and Hazards

While specific safety and hazard information for “N-(4-(2-((6-chlorobenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide” is not available, similar compounds have been evaluated for their toxicity. Some compounds posed moderate toxicity against HeLa cells .

Future Directions

Future research could focus on further exploring the anti-inflammatory and analgesic activities of these compounds. Molecular docking studies could be accomplished to check the three-dimensional geometrical view of the ligand binding to their protein receptor .

properties

IUPAC Name

(E)-N-[4-[2-[(6-chloro-1,3-benzothiazol-2-yl)amino]-2-oxoethyl]-1,3-thiazol-2-yl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN4O2S2/c22-14-7-8-16-17(10-14)30-21(24-16)26-19(28)11-15-12-29-20(23-15)25-18(27)9-6-13-4-2-1-3-5-13/h1-10,12H,11H2,(H,23,25,27)(H,24,26,28)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUEDMAANSUITCL-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC2=NC(=CS2)CC(=O)NC3=NC4=C(S3)C=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NC2=NC(=CS2)CC(=O)NC3=NC4=C(S3)C=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(2-((6-chlorobenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide

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